molecular formula C23H21NO4S B7794438 Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid

Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid

Cat. No.: B7794438
M. Wt: 407.5 g/mol
InChI Key: LLLVDBJEAPYRRR-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid is an organic compound that belongs to the family of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a thienyl group attached to the butyric acid backbone. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of orthogonally protected amino acids, which are synthesized through palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of iodoalanines and palladium catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thienyl group can be reduced to form thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated amino acid derivatives.

Scientific Research Applications

Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The Fmoc group provides protection during synthesis and can be removed under mild conditions to reveal the free amino group. The thienyl group can participate in various interactions, such as π-π stacking and hydrogen bonding, which can affect the overall properties of the peptide .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(S)-3-Amino-3-(3-thienyl)-propionic acid: Similar structure but with a propionic acid backbone instead of butyric acid.

    Fmoc-(S)-3-Amino-4-(2-thienyl)-butyric acid: Similar structure but with the thienyl group in a different position.

Uniqueness

Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid is unique due to its specific combination of the Fmoc protecting group and the thienyl group attached to the butyric acid backbone. This unique structure allows for specific interactions and properties that can be leveraged in peptide synthesis and other applications .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-3-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c25-22(26)12-16(11-15-9-10-29-14-15)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,14,16,21H,11-13H2,(H,24,27)(H,25,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVDBJEAPYRRR-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146909
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-thiophenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270263-01-9
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-thiophenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270263-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-thiophenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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